7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one

Vue d'ensemble

Description

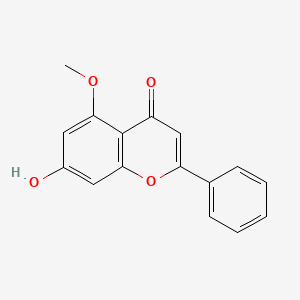

7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one, also known as 7-Hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one, is a flavonoid compound found in various plants. It is known for its diverse biological activities and potential therapeutic applications. The compound has a molecular formula of C16H12O4 and a molecular weight of 268.26 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide can yield the desired chromenone structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromenone structure to dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromenone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one exhibits significant anticancer properties. Various studies have demonstrated its cytotoxic effects on several cancer cell lines:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of pro-apoptotic proteins such as P53 and BAX while down-regulating anti-apoptotic proteins like BCL2 and CDK4. This mechanism has been observed in human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

- Case Study Findings : In vitro studies using the MTT assay showed that the compound effectively reduced cell viability in cancer cell lines after 48 hours of exposure. For instance, specific derivatives demonstrated an IC50 value indicating selective cytotoxicity against MCF-7 cells .

| Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 20 | Apoptosis induction via P53 activation |

| HCT-116 | 25 | Cell cycle arrest and apoptosis |

Antioxidant Properties

The antioxidant capacity of this compound has been extensively studied:

- Free Radical Scavenging : The compound demonstrates significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. It inhibits the generation of superoxide anions and protects cellular components from oxidative damage .

- Comparative Analysis : In comparative studies, this flavonoid outperformed several other flavonoids in terms of antioxidant activity, indicating its potential as a natural antioxidant agent .

| Assay Type | Activity Level |

|---|---|

| DPPH Scavenging | High |

| ABTS Assay | Moderate to High |

| FRAP Assay | High |

Anti-inflammatory Effects

In addition to its anticancer and antioxidant properties, this compound exhibits anti-inflammatory effects:

- Mechanism : It modulates inflammatory pathways by inhibiting the release of pro-inflammatory cytokines and enzymes involved in inflammation. This action is beneficial for conditions such as arthritis and other inflammatory diseases .

Potential Applications in Drug Development

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

- Formulation Development : The compound's favorable solubility profile allows for potential incorporation into pharmaceutical formulations aimed at treating cancer or inflammatory diseases.

- Combination Therapies : There is ongoing research into using this flavonoid in combination with other chemotherapeutic agents to enhance therapeutic efficacy while reducing side effects .

Mécanisme D'action

The mechanism of action of 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation. It may inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to reduced inflammation and oxidative damage .

Comparaison Avec Des Composés Similaires

Similar Compounds

Chrysin: 5,7-Dihydroxyflavone, known for its anti-inflammatory and anticancer properties.

Hesperetin: 5,7,3’-Trihydroxy-4’-methoxyflavanone, found in citrus fruits with antioxidant and anti-inflammatory effects.

Apigenin: 4’,5,7-Trihydroxyflavone, known for its anticancer and neuroprotective activities.

Uniqueness

7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. Its specific substitution pattern on the chromenone ring differentiates it from other flavonoids and enhances its potential therapeutic applications .

Activité Biologique

7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one, a flavonoid compound also known as a chromone derivative, has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological properties, including antioxidant, antibacterial, antifungal, anti-inflammatory, and anticancer effects, supported by relevant studies and data.

Chemical Structure and Properties

The chemical formula for this compound is C₁₆H₁₂O₄. Its structure features a chromenone backbone with hydroxyl and methoxy substituents that contribute to its biological activity. The unique combination of functional groups enhances its reactivity and potential therapeutic applications.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is essential for combating oxidative stress in biological systems, which can lead to cellular damage and various diseases.

2. Antibacterial and Antifungal Activity

Studies have demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Additionally, the compound shows antifungal properties, although further research is required to elucidate its full spectrum of activity and underlying mechanisms .

3. Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. Specifically, it has been observed to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages without inducing cytotoxicity . This suggests potential therapeutic applications in inflammatory diseases.

4. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanisms involve modulation of key regulatory proteins such as P53, BAX, and BCL2, leading to increased apoptosis rates .

Cytotoxicity Assessment

A study utilized the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines. The results indicated selective cytotoxicity against MCF-7 and HCT-116 cells with IC50 values indicating effective concentrations for inducing cell death .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | X μM | Induction of apoptosis via P53/BAX pathway |

| This compound | HCT-116 | Y μM | Induction of apoptosis via P53/BAX pathway |

Note: Specific IC50 values (X, Y) need to be filled based on experimental data.

Gene Expression Modulation

Treatment with the compound resulted in significant changes in mRNA expression levels of apoptosis-related genes. For instance, upregulation of P53 and BAX was observed alongside downregulation of BCL2 and CDK4 in treated cancer cells compared to controls .

Propriétés

IUPAC Name |

7-hydroxy-5-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEMWXSMSUNXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187243 | |

| Record name | Chrysin-5-methylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33554-47-1 | |

| Record name | Chrysin-5-methylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033554471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysin-5-methylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.